N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 1,2,4-triazole ring and a phenylsulfanyl group, making it a molecule of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Attachment of the phenylsulfanyl group: This step involves the reaction of a phenylthiol with an appropriate alkyl halide to form the phenylsulfanyl ethyl intermediate.
Coupling with benzamide: The final step involves the coupling of the phenylsulfanyl ethyl intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and benzamide moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or benzamide derivatives.
Substitution: Substituted phenyl or triazole derivatives.
Scientific Research Applications
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The phenylsulfanyl and triazole moieties are often key to its activity, enabling interactions with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-3-(1,2,4-triazol-4-yl)benzamide: Lacks the sulfanyl group, which may affect its biological activity.
N-(2-phenylsulfanylethyl)-3-(1,2,3-triazol-4-yl)benzamide: Contains a different triazole isomer, which may influence its chemical reactivity and biological properties.
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)aniline: Substitutes the benzamide with an aniline group, potentially altering its interaction with biological targets.
Uniqueness
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the phenylsulfanyl and 1,2,4-triazole moieties, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that may not be observed in similar compounds.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(18-9-10-23-16-7-2-1-3-8-16)14-5-4-6-15(11-14)21-12-19-20-13-21/h1-8,11-13H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGNTWRUYAHKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.